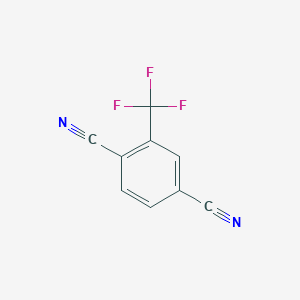

2-Trifluoromethyl-terephthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Trifluoromethyl-terephthalonitrile, also known as 2-TFM-TPN, is a fluorinated aromatic compound widely used in various fields of research and industry. It has a molecular formula of C9H3F3N2 .

Synthesis Analysis

The synthesis of 2-Trifluoromethyl-terephthalonitrile and its derivatives involves various methods. One of the main methods for preparing trifluoromethylpyridine (TFMP) derivatives involves chlorine/fluorine exchange using trichloromethylpyridine . Another method involves the construction of a pyridine ring from a trifluoromethyl-containing building block . Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper is also used .Molecular Structure Analysis

The molecular structure of 2-Trifluoromethyl-terephthalonitrile is characterized by the presence of a trifluoromethyl group (CF3) attached to a terephthalonitrile group . The average mass of the molecule is 196.129 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Trifluoromethyl-terephthalonitrile are diverse and depend on the specific application. For example, in the agrochemical and pharmaceutical industries, trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . The reactions involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

2-Trifluoromethyl-terephthalonitrile is characterized by its unique physical and chemical properties. The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein bind affinity .Scientific Research Applications

Selective Production of Terephthalonitrile and Benzonitrile

A series of Ca(OH)2/Al2O3 catalysts were synthesized for selectively producing N-containing chemicals from polyethylene terephthalate (PET) via catalytic fast pyrolysis with ammonia (CFP-A) process . The carboxyl group in PET plastic was efficiently utilized for the selective production of terephthalonitrile and benzonitrile by controlling the catalysts and pyrolysis parameters .

Transition Metal-Mediated Trifluoromethylation Reactions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Redox Potentials of Trifluoromethyl-Containing Compounds

To provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions, the redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

Safety and Hazards

Future Directions

The future directions of 2-Trifluoromethyl-terephthalonitrile research are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMYHFOWOROMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475777 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethyl-terephthalonitrile | |

CAS RN |

1483-44-9 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)